molecular formula C17H18N2O7 B4880376 3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B4880376
M. Wt: 362.3 g/mol
InChI Key: CVHKFMZCEACBLK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFMNB, and it belongs to the class of compounds known as benzamides. TFMNB has been shown to have a range of biochemical and physiological effects, and it has been studied for its potential use in various research applications.

Scientific Research Applications

Anticancer Applications

  • A study synthesized a series of benzamide derivatives, including ones with methoxy and nitro groups, and tested their anticancer activity against human cancer cell lines such as breast, lung, and prostate cancers. These compounds showed moderate to good activity, highlighting their potential in anticancer therapy (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Synthesis of Pharmaceutical Compounds

  • The synthesis of Gefitinib, an important pharmaceutical compound, involved the use of similar chemical structures. The study demonstrates the importance of these compounds in creating clinically relevant drugs (Jin, Chen, Zou, Shi, & Ren, 2005).

Development of Rhein Analogues

  • Research into the synthesis of a rhein analogue, a drug used for osteoarthritis, involved the use of trimethoxy and methoxy substituted compounds. This study underscores the utility of such compounds in developing new therapeutic agents (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Corrosion Inhibition

  • In a study on corrosion inhibition, benzamide derivatives, including those with methoxy and nitro substituents, were found to effectively inhibit the acidic corrosion of mild steel. This illustrates the compound's potential in industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Nematicidal Activity

  • A research on nematicidal activity demonstrated that benzamide derivatives, including trimethoxy substituted compounds, showed significant activity against root knot nematode, indicating their potential use in agriculture (Kumari, Singh, & Walia, 2014).

Antimicrobial Evaluation

  • The synthesis and antimicrobial evaluation of benzamide derivatives were conducted, revealing that these compounds have potential as antimicrobial agents. This highlights their significance in addressing bacterial and fungal infections (Chawla, 2016).

Structural Analysis and Antioxidant Activity

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c1-23-11-5-6-12(13(9-11)19(21)22)18-17(20)10-7-14(24-2)16(26-4)15(8-10)25-3/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKFMZCEACBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-nitroaniline (45 mmole, 6.8 g) in dichloromethane (120 ml) and pyridine (75 mmole, 6 ml) is added 3,4,5-trimethoxybenzoylchloride (50 mmole, 11.5 g) in dichloromethane (40 ml). The mixture is stirred at room temperature over night. The precipitate is filtered off and dried in vacuo to yield the title product as an orange solid (74%).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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